molecular formula C12H17N B13278763 N-(1-cyclopropylethyl)-2-methylaniline

N-(1-cyclopropylethyl)-2-methylaniline

Cat. No.: B13278763
M. Wt: 175.27 g/mol
InChI Key: IYCBVHONRIYIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclopropylethyl)-2-methylaniline is a chemical compound with the CAS Registry Number 1020989-61-0 . It has a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol . This compound is characterized by its aniline structure featuring a 2-methylphenyl group and a 1-cyclopropylethyl substituent on the nitrogen atom . This chemical is offered with a purity of ≥95% and is intended for research applications only . It serves as a versatile chemical building block or organic intermediate for use in synthetic chemistry, including the development of more complex molecules. Related compounds with similar N-cyclopropyl aniline scaffolds are of interest in mechanistic studies , such as investigating metabolic pathways and regioselectivity in cytochrome P450-catalyzed reactions . Researchers also utilize structurally similar aniline derivatives in the synthesis and study of photosensitizers for applications like photodynamic therapy . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications . According to safety data, this compound may cause skin, eye, and respiratory irritation . Researchers should handle it with appropriate personal protective equipment, including gloves and eye/face protection, and refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methylaniline

InChI

InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)13-10(2)11-7-8-11/h3-6,10-11,13H,7-8H2,1-2H3

InChI Key

IYCBVHONRIYIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

Reactivity and Reaction Mechanisms of N 1 Cyclopropylethyl 2 Methylaniline

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the secondary amine group, allowing it to participate in a variety of substitution reactions at electrophilic centers.

Aminolysis is a chemical reaction where an amine reacts with an acyl compound, such as an ester or acid chloride, resulting in the formation of a new amide bond. fiveable.mewikipedia.org This process is a form of nucleophilic acyl substitution. ucla.edu For a secondary amine like N-(1-cyclopropylethyl)-2-methylaniline, the reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. chemistrysteps.com

The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., an alkoxide from an ester). fiveable.mechemistrysteps.com The rate and success of aminolysis are influenced by factors such as the reactivity of the acyl compound and the steric hindrance around the amine. fiveable.meresearchgate.net Given the bulky 1-cyclopropylethyl group, reactions with highly hindered acyl compounds may proceed slowly or require elevated temperatures.

Table 1: General Conditions for Aminolysis with Secondary Amines
Acylating AgentTypical Reaction ConditionsProductNotes
Ester (R'-COOR")Heating with excess amine, sometimes with a catalyst.Amide (R'-CON(R)Ar)Generally slower than with acyl chlorides; requires forcing conditions. chemistrysteps.com
Acyl Chloride (R'-COCl)Typically at room temperature or below, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl. ncert.nic.inAmide (R'-CON(R)Ar)Highly efficient and common method for amide synthesis.
Acid Anhydride ((R'-CO)₂O)Similar to acyl chlorides, often with a base or catalyst.Amide (R'-CON(R)Ar)Another effective method, with the carboxylic acid as a byproduct.

Acylation is the process of introducing an acyl group (-COR) onto the nitrogen atom. As described above, this is readily achieved using reactive acyl derivatives like acyl chlorides or anhydrides in the presence of a base. ncert.nic.in

Sulfonylation is a related reaction where a sulfonyl group (-SO₂R) is attached to the nitrogen, forming a sulfonamide. This transformation is typically accomplished by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. organic-chemistry.orgresearchgate.net Modern methods have also been developed using various catalysts to facilitate this reaction under milder conditions. acs.orgmdpi.com The resulting N-sulfonylated products are stable compounds with distinct chemical properties compared to the parent amine.

Table 2: Representative Sulfonylation Reagents and Conditions
ReagentBase/CatalystSolventProduct Type
p-Toluenesulfonyl chloride (TsCl)Pyridine or TriethylamineDichloromethane, THFN-Tosylsulfonamide
Methanesulfonyl chloride (MsCl)TriethylamineDichloromethaneN-Mesylsulfonamide
Benzenesulfonyl chlorideAqueous base (e.g., NaOH)Water/Organic biphasic (Schotten-Baumann conditions)N-Phenylsulfonamide
Sodium SulfinatesCopper Catalyst, OxidantAcetone (B3395972)/WaterAryl Sulfonamides (via C-H sulfonylation on the ring) mdpi.com

Aromatic Reactivity and Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of both the N-alkylamino group and the 2-methyl group. wikipedia.orgbyjus.com The nitrogen's lone pair increases electron density in the ring through resonance, particularly at the ortho and para positions relative to the nitrogen. byjus.com

The combined directing effects of the N-alkylamino group (an ortho, para-director) and the 2-methyl group (also an ortho, para-director) will govern the regioselectivity of substitution.

Position 4 (para to the amine): This position is strongly activated by the amino group and is sterically accessible. It is the most likely site for electrophilic attack.

Position 6 (ortho to the amine): This position is also electronically activated by the amine but is sterically hindered by the adjacent 1-cyclopropylethyl group on the nitrogen and the methyl group on the ring. Substitution here is less favorable.

Positions 3 and 5 (meta to the amine): These positions are less activated and are not the preferred sites for substitution.

Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly 4-substituted-N-(1-cyclopropylethyl)-2-methylaniline derivatives. The high reactivity of the aniline (B41778) ring may necessitate protective strategies, such as acylation of the amine, to prevent polysubstitution or unwanted side reactions, particularly under strongly acidic conditions. ncert.nic.in

Transformations Involving the Cyclopropylethyl Moiety

The cyclopropyl (B3062369) group is a three-membered ring with significant ring strain, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org

The cyclopropane (B1198618) ring in the N-(1-cyclopropylethyl) moiety can be opened through several mechanistic pathways. Electrophilic attack, particularly under acidic conditions, can lead to the cleavage of a C-C bond to form a stabilized carbocation intermediate. nih.gov The presence of the adjacent nitrogen atom, which can be protonated to form an electron-withdrawing ammonium (B1175870) group, can influence which bond of the cyclopropane ring is cleaved. nih.gov Studies on related cyclopropylamines have shown that ring-opening can be triggered by electrophiles, Lewis acids, or through oxidative processes, often leading to linear alkyl chains or new cyclic structures. nih.govorganic-chemistry.orgscispace.com Radical-mediated pathways can also initiate ring-opening, typically by the addition of a radical to the ring followed by rapid cleavage of a strained C-C bond. beilstein-journals.org

The N-dealkylation of amines is a significant transformation, particularly in the context of drug metabolism by cytochrome P450 enzymes. ku.edunih.gov For N-alkyl-N-cyclopropyl anilines, there is a competition between the removal of the alkyl group and the cyclopropyl group. rsc.orgnih.gov

Theoretical studies on the closely related N-cyclopropyl-N-methylaniline have provided insight into this selectivity. rsc.orgnih.govsigmaaldrich.com The mechanism typically begins with the enzymatic hydroxylation at the carbon atom alpha to the nitrogen (the Cα-H). This is a rate-limiting step that proceeds via a hydrogen atom transfer (HAT) mechanism. rsc.orgnih.gov This forms an unstable carbinolamine intermediate, which then decomposes to yield the dealkylated aniline and a carbonyl compound (e.g., formaldehyde (B43269) or cyclopropanone). rsc.orgsigmaaldrich.com

Interestingly, studies have shown a preference for N-demethylation over N-decyclopropylation, even though the Cα-H bond on the cyclopropyl group is weaker than that on the methyl group. rsc.orgnih.gov This counterintuitive regioselectivity is attributed to the electronic effects of the π-conjugated system of the aniline ring, which imparts a polar character to the transition state. The polarity and hydrogen-bonding capabilities of the surrounding environment (like an enzyme's active site) can then preferentially stabilize the transition state leading to demethylation. rsc.orgnih.gov It is expected that this compound would exhibit similar mechanistic behavior, with dealkylation likely proceeding through a Cα-H hydroxylation pathway.

Role as a Nucleophile in Heterocyclization Reactions

This compound is expected to act as a nucleophile in various heterocyclization reactions, a common characteristic of aniline derivatives. The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a nucleophilic center. Additionally, the ortho and para positions of the aniline ring are activated towards electrophilic attack due to the electron-donating nature of the amino group.

In the context of heterocyclization, the nitrogen atom can participate in intramolecular or intermolecular cyclization processes. For instance, if the molecule contains a suitable electrophilic group, or reacts with a bifunctional reagent, the nitrogen can initiate a ring-forming reaction. The specific outcomes of such reactions would be influenced by the nature of the electrophile and the reaction conditions. For example, reactions with α,β-unsaturated carbonyl compounds could potentially lead to the formation of nitrogen-containing heterocyclic rings.

Studies on Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies on this compound have not been reported. However, the kinetics of reactions involving this compound would likely be influenced by several factors, including the steric hindrance provided by the 1-cyclopropylethyl and the 2-methyl groups, as well as the electronic effects of these substituents on the aniline ring.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, various intermediates could be postulated depending on the reaction type. For example, in electrophilic aromatic substitution reactions, a sigma complex (also known as an arenium ion) would be a key intermediate. In nucleophilic substitution or addition reactions, the formation of charged or neutral intermediates would depend on the specific reactants and conditions. Spectroscopic techniques such as NMR and mass spectrometry would be essential tools for the detection and characterization of any transient species formed during a reaction.

Concerted vs. Stepwise Mechanisms

Many organic reactions can proceed through either a concerted mechanism, where all bond-forming and bond-breaking steps occur simultaneously, or a stepwise mechanism, which involves the formation of one or more intermediates. udel.edu For heterocyclization reactions involving this compound, both pathways are conceivable.

A concerted mechanism might be favored in certain pericyclic reactions, such as some cycloaddition or sigmatropic rearrangement processes. In contrast, a stepwise mechanism would be more likely in reactions that proceed through stable intermediates, such as those involving carbocations or other charged species. researchgate.net The specific pathway would be dictated by the transition state energies for each possibility.

Table 1: Comparison of Concerted and Stepwise Mechanisms

FeatureConcerted MechanismStepwise Mechanism
Number of Steps OneTwo or more
Intermediates NoneOne or more
Transition States OneMultiple
Bond Changes SynchronousSequential

Influence of Steric and Electronic Effects on Reaction Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound would be significantly influenced by the steric and electronic properties of its substituents.

Steric Effects: The bulky 1-cyclopropylethyl group on the nitrogen atom and the methyl group at the ortho position of the aniline ring create considerable steric hindrance. This would likely direct incoming electrophiles to the less hindered para position of the aromatic ring. In nucleophilic reactions at the nitrogen center, the steric bulk could also affect the rate of reaction.

Electronic Effects: The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The 2-methyl group is also an activating, ortho, para-directing group. The combined electronic effects of these groups would strongly favor electrophilic attack at the para position (and to a lesser extent, the other ortho position). The cyclopropylethyl group's electronic influence is primarily inductive and electron-donating, further increasing the nucleophilicity of the nitrogen and the electron density of the aromatic ring.

These combined effects would play a crucial role in determining the outcome of various reactions, leading to specific isomers of the products.

Stereochemical Considerations in N 1 Cyclopropylethyl 2 Methylaniline Chemistry

Chirality of the 1-cyclopropylethyl Group

The chirality of N-(1-cyclopropylethyl)-2-methylaniline originates from a single stereocenter within the 1-cyclopropylethyl group. The carbon atom attached to the nitrogen of the 2-methylaniline ring is bonded to four different substituents:

A hydrogen atom

A methyl group (-CH₃)

A cyclopropyl (B3062369) group (-C₃H₅)

A 2-methylanilino group (-NHC₆H₄CH₃)

This tetrahedral carbon atom is a chiral center, meaning the molecule is not superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers, designated as (R)-N-(1-cyclopropylethyl)-2-methylaniline and (S)-N-(1-cyclopropylethyl)-2-methylaniline. These enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. The steric demand of the amine substituent can play a key role in the induction of chirality and in preventing bond rotations in related molecular propeller structures. nih.gov

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of a single enantiomer of this compound requires an enantioselective or diastereoselective strategy. In the absence of specific literature for this compound, several general approaches can be proposed based on established asymmetric synthesis methodologies.

Enantioselective Synthesis:

Asymmetric Reductive Amination: A common method for synthesizing chiral amines is the reductive amination of a prochiral ketone. In this case, cyclopropyl methyl ketone could be reacted with 2-methylaniline to form an intermediate imine. The subsequent reduction of this imine using a chiral reducing agent (e.g., a borohydride (B1222165) modified with a chiral ligand) or a hydrogenation catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP) could selectively produce either the (R) or (S) enantiomer.

Catalytic Asymmetric Alkylation: Direct N-alkylation of 2-methylaniline with a racemic or prochiral 1-cyclopropylethyl precursor in the presence of a chiral transition metal catalyst could provide an enantiomerically enriched product. Palladium-catalyzed N-allylation, for instance, has been used to create N-C axial chirality, demonstrating the utility of such catalytic systems in controlling stereochemistry around the nitrogen-carbon bond. mdpi.com

Diastereoselective Synthesis:

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral auxiliary to the 2-methylaniline nitrogen. wikipedia.orgresearchgate.net The resulting chiral amide or amine derivative would then be alkylated with a suitable 1-cyclopropylethyl halide. The steric hindrance of the auxiliary would direct the incoming alkyl group, leading to the preferential formation of one diastereomer over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched target amine. This strategy is discussed further in section 4.3.1.

The choice of method would depend on factors like the availability of starting materials, desired enantiomeric excess (e.e.), and scalability.

Methods for Stereochemical Assignment and Resolution of Enantiomers

When this compound is synthesized as a racemic mixture, its separation into individual enantiomers (a process called resolution) is necessary for studying the properties of each.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For resolving this compound, a different strategy is employed where the racemic amine reacts with a chiral resolving agent, typically a chiral acid.

This reaction forms a pair of diastereomeric salts. For example, reacting racemic this compound with an enantiopure chiral acid like (R)-mandelic acid would produce two diastereomers:

(R)-amine·(R)-acid salt

(S)-amine·(R)-acid salt

Because diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov Once separated, the pure diastereomeric salt is treated with a base to neutralize the acid, liberating the enantiomerically pure amine. The choice of resolving agent is crucial and often determined empirically.

Table 1: Illustrative Example of Diastereomeric Salt Resolution This table presents hypothetical data based on typical outcomes for the resolution of chiral amines.

Resolving AgentSolventIsolated DiastereomerYield of Diastereomer (%)Optical Purity of Recovered Amine (e.e. %)
(S)-(+)-Mandelic AcidEthanol (B145695)(R)-amine·(S)-acid38>98%
(R)-(-)-Mandelic AcidEthanol(S)-amine·(R)-acid41>98%
L-(+)-Tartaric AcidMethanol (B129727)/Water(S)-amine·(L)-acid3595%
(1S)-(+)-Camphor-10-sulfonic acidAcetone (B3395972)(R)-amine·(S)-acid44>99%

Chromatographic methods are powerful tools for separating enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov

A racemic sample of this compound is passed through a column packed with a CSP. The chiral environment of the CSP interacts differently with the (R) and (S) enantiomers, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, allowing for their separation.

Common CSPs effective for resolving chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) or crown ethers. nih.gov The selection of the specific CSP and the mobile phase is critical for achieving good separation (resolution). The assignment of the absolute configuration to each peak would typically require a reference sample of a known enantiomer.

Table 2: Hypothetical Chiral HPLC Resolution Data This table illustrates potential chromatographic conditions for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.08.510.22.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (95:5)0.812.313.81.8
Crownpak CR(+)Perchloric Acid aq. (pH 2.0)/Methanol0.515.117.52.3

Retention and Inversion of Configuration in Chemical Transformations

The stereochemical outcome of a reaction involving a chiral molecule depends on whether the bonds to the stereocenter are broken.

Retention of Configuration: In reactions where the chemical transformation occurs away from the chiral center of this compound, the configuration is retained. For example, electrophilic aromatic substitution on the 2-methylphenyl ring or modification of the methyl group would not affect the stereochemistry at the 1-cyclopropylethyl carbon. The starting (R)-enantiomer would yield an (R)-product.

Inversion or Racemization: If a reaction occurs at the chiral center and involves breaking one of the bonds to it, the configuration may be inverted, retained, or racemized. For a nucleophilic substitution reaction where the 2-methylanilino group is replaced, an Sₙ2 mechanism would lead to an inversion of configuration. An Sₙ1 mechanism, proceeding through a planar carbocation intermediate, would result in racemization. However, such a substitution is not a typical reaction for this type of amine. The configurational stability of related chiral cyclopropyl systems has been a subject of computational study, indicating that the cyclopropyl group can influence the stability and reactivity of adjacent chiral centers. nih.gov

It is also worth noting that the nitrogen atom in the amine is stereogenic but undergoes rapid pyramidal inversion at room temperature, meaning its chirality is not resolved. The stable and defining stereochemical feature of the molecule is the carbon-based chiral center.

Applications of N 1 Cyclopropylethyl 2 Methylaniline As a Synthetic Intermediate

Building Block in the Construction of Complex Organic Molecules

The aniline (B41778) moiety is a ubiquitous building block in synthetic chemistry. beilstein-journals.org Molecules containing cyclopropane (B1198618) rings are also significant design elements in medicinal chemistry and are present in numerous drug compounds. researchgate.net The combination of these features in N-(1-cyclopropylethyl)-2-methylaniline makes it a promising starting material for creating complex organic molecules. The cyclopropyl (B3062369) group can introduce conformational rigidity and influence metabolic stability, making it a desirable feature in drug discovery. researchgate.net Synthetic strategies often leverage such bifunctional building blocks to assemble topologically varied compounds for lead discovery and optimization. researchgate.netsemanticscholar.org

Precursor in the Synthesis of Anilide Derivatives

Aniline and its derivatives are fundamental precursors for the synthesis of anilides, which are compounds containing an amide group attached to a phenyl ring. yufenggp.com These transformations are typically achieved by reacting the aniline's amino group with acylating agents like acyl chlorides or anhydrides. While general methods for the synthesis of anilide and N-methylaniline derivatives are well-established, specific research detailing the acylation of this compound to form a wide range of anilide derivatives is not extensively documented in publicly available literature. However, its identity as a secondary aniline suggests it would readily undergo such reactions to produce N-acyl derivatives, which are key scaffolds in pharmaceuticals and materials science.

Utility in the Creation of Compound Libraries for Chemical Research

Compound libraries are essential tools in modern drug discovery, enabling high-throughput screening to identify new lead compounds. medchemexpress.com The construction of these libraries relies on the use of diverse and versatile building blocks that can be systematically modified to generate a large number of structurally related molecules. Substituted anilines are valuable scaffolds for this purpose due to their facile reactivity and the ability to introduce multiple points of diversity. nih.gov A building block like this compound, with its distinct aniline core and cyclopropyl substituent, is an ideal candidate for inclusion in library synthesis, offering a unique combination of aromatic and aliphatic cyclic features to explore chemical space.

Contribution to the Development of Novel Synthetic Routes and Transformations

The development of new synthetic methods often relies on exploring the reactivity of uniquely substituted starting materials. The structure of this compound presents opportunities for developing novel transformations. For instance, the presence of the ortho-methyl group could be exploited in directed ortho-metalation reactions, while the secondary amine could be used to direct C-H activation or participate in novel cyclization reactions. Research into the synthesis of sterically demanding or functionally complex aniline derivatives continues to push the boundaries of organic chemistry, enabling access to previously unavailable molecular structures. mdpi.com

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) and DEPT-135 for confirming CH₂/CH₃ groups .
  • X-ray Crystallography : SHELX software can resolve molecular packing and bond angles, particularly for the strained cyclopropane moiety .

Advanced Consideration
Discrepancies between computed (DFT) and experimental bond lengths may arise due to solvent effects or crystal packing. Pairing solid-state NMR with periodic DFT (e.g., CASTEP) improves accuracy . For ambiguous NOESY correlations, dynamic NMR at variable temperatures can clarify conformational exchange .

How can researchers assess the biological potential of this compound using computational and experimental methods?

Q. Basic Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like enzymes (e.g., cytochrome P450) or receptors. The cyclopropane group’s rigidity may enhance binding specificity .
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC) against Gram-positive/negative strains, comparing results to structurally similar compounds (e.g., fluorinated analogs ).

Advanced Consideration
Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects. Free-energy perturbation (FEP) or MM-GBSA calculations refine binding affinity predictions .

What strategies address contradictions between computational predictions and experimental data for this compound?

Q. Advanced Research Focus

  • Multi-functional DFT Validation : Compare results across functionals (B3LYP, M06-2X, ωB97XD) to identify systematic errors. For example, overestimation of HOMO energies by B3LYP can be corrected with CAM-B3LYP for charge-transfer systems .
  • Error Analysis in Synthesis : If computational yields exceed experimental results, assess side reactions (e.g., cyclopropane ring-opening) via GC-MS or in situ IR monitoring .

How does the cyclopropylethyl group influence the compound’s stability and reactivity under varying conditions?

Q. Advanced Research Focus

  • Thermal Stability : TGA/DSC can quantify decomposition temperatures. The cyclopropane ring’s strain energy (~27 kcal/mol) may lower thermal stability compared to non-cyclic analogs .
  • Acid/Base Reactivity : Protonation at the aniline nitrogen alters conjugation. Cyclic voltammetry (CV) reveals redox behavior, with oxidation potentials linked to the electron-donating cyclopropylethyl group .

What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

Advanced Research Focus
Chiral resolution via HPLC with a CHIRALPAK® column or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can isolate enantiomers. Kinetic resolution via lipase-catalyzed acylation is another option . DFT-computed optical rotations ([α]D) validate enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.